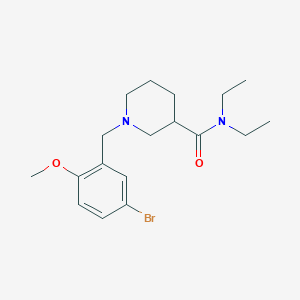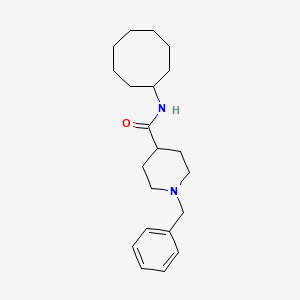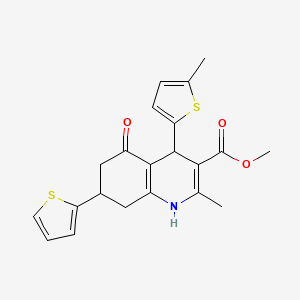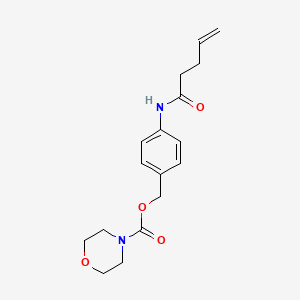
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRD-7929, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to a class of compounds known as piperidinecarboxamides, which have been shown to have various biological activities.
Mecanismo De Acción
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide works by binding to the bromodomain of BRD9, which prevents the protein from interacting with its target genes. This leads to a decrease in the expression of genes that are regulated by BRD9.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is a potent and selective inhibitor of BRD9, with minimal activity against other bromodomain-containing proteins. Inhibition of BRD9 by 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been shown to lead to a decrease in the expression of genes that are regulated by BRD9, including genes involved in cell proliferation and survival. This suggests that 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide may have potential as a therapeutic agent in cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide in lab experiments is its selectivity for BRD9, which allows for the specific inhibition of this protein without affecting other bromodomain-containing proteins. However, a limitation of using 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of BRD9, which may have greater therapeutic potential. Additionally, further studies are needed to investigate the effects of 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide in different disease models and to determine its potential as a therapeutic agent in these contexts. Finally, the development of more efficient synthesis methods for 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide may facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been described in a scientific publication by researchers at the Broad Institute of MIT and Harvard. The synthesis involves the reaction of 5-bromo-2-methoxybenzylamine with diethylamine and 3-piperidinecarboxylic acid in the presence of a coupling reagent. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been studied for its potential use as a tool compound in scientific research. Specifically, it has been investigated as a selective inhibitor of the protein bromodomain-containing protein 9 (BRD9), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD9 has been shown to play a role in the regulation of gene expression, and its inhibition has been proposed as a potential therapeutic strategy in cancer and other diseases.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-4-21(5-2)18(22)14-7-6-10-20(12-14)13-15-11-16(19)8-9-17(15)23-3/h8-9,11,14H,4-7,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLWLDKDLDJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269347 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5119350.png)
![N-benzyl-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5119351.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5119363.png)
![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119369.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5119405.png)

![6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5119415.png)